molecular formula C20H17N3O3 B3304413 1-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone CAS No. 921800-22-8

1-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Cat. No.: B3304413
CAS No.: 921800-22-8
M. Wt: 347.4 g/mol
InChI Key: ROEQDZITNFFYEM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 4-methoxyphenyl group linked via an ethanone bridge to a 1H-indole moiety substituted at position 2 with a 5-methyl-1,3,4-oxadiazole ring. Key Features:

  • 4-Methoxyphenyl group: Enhances electron-donating properties, influencing solubility and binding interactions.
  • Indole core: Provides planar aromaticity for π-π stacking in biological targets.
  • 5-Methyl-1,3,4-oxadiazole: Imparts metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-13-21-22-20(26-13)18-11-15-5-3-4-6-17(15)23(18)12-19(24)14-7-9-16(25-2)10-8-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEQDZITNFFYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a hybrid molecule that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structure of the compound can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This indicates a complex arrangement that contributes to its biological efficacy.

Biological Activity Overview

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as promising candidates in drug development due to their multifaceted biological activities. The specific compound under discussion exhibits significant anticancer properties by targeting various cellular mechanisms.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold demonstrate potent anticancer effects by inhibiting key enzymes involved in cancer cell proliferation. The following table summarizes the mechanisms and targets associated with this compound's anticancer activity:

Mechanism of Action Target Enzymes Effect
Inhibition of DNA synthesisThymidylate synthaseReduced cell proliferation
Histone deacetylase (HDAC) inhibitionHDAC enzymesInduction of apoptosis
Telomerase activity inhibitionTelomeraseTelomere shortening
Inhibition of topoisomerase IITopoisomerase IIDisruption of DNA replication

Study 1: Antitumor Effects

A study published in Pharmaceutical Research explored the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that the compound significantly inhibited cell growth in both breast and colon cancer cell lines, with IC50 values indicating high potency compared to standard chemotherapeutics .

Study 2: Mechanism-Based Approaches

Another comprehensive review highlighted the importance of structural modifications in enhancing the anticancer activity of oxadiazole derivatives. The incorporation of the methoxy group at the para position was found to increase bioactivity by improving binding affinity to target enzymes .

Study 3: Molecular Docking Studies

Molecular docking studies have demonstrated that this compound binds effectively to target sites on thymidylate synthase and HDAC. These findings suggest a strong potential for this compound in targeted cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Notable Properties/Activity
Target Compound Indol-1-yl, 5-methyl-oxadiazole, 4-methoxyphenyl C₂₀H₁₇N₃O₂ ~331.3* High aromaticity, potential enzyme inhibition (e.g., aromatase, kinases) .
1-(4-Methoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone Sulfanyl linker, isoxazole substituent C₁₅H₁₃N₃O₄S 331.346 Increased polarity due to sulfanyl group; possible antimicrobial activity .
JWH-201 (2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone) Indol-3-yl, pentyl chain, no oxadiazole C₂₂H₂₅NO₂ 335.44 Cannabinoid receptor affinity; higher lipophilicity due to pentyl chain .
1-(5-((1H-Pyrazol-1-yl)methyl)-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone Pyrazole-methyl, 4-methoxyphenyl C₁₅H₁₆N₄O₃ 300.31 Enhanced hydrogen bonding via pyrazole; moderate antimicrobial activity .
2-((5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethanone Benzimidazole, benzylpiperazine C₂₈H₂₅N₆O₃FS 545.17 Aromatase inhibition; bulky substituents improve target specificity .
LX2931 (S1PL inhibitor) Imidazole-oxime, tetraol C₉H₁₃N₃O₄ 227.22 Immunomodulatory effects; reduces lymphocyte count in autoimmune disorders .
Solubility and Stability :
  • Target Compound: Moderate solubility in ethanol (common recrystallization solvent ); stability influenced by light-sensitive oxadiazole (similar to ).
  • JWH-201 : Higher lipophilicity due to pentyl chain, likely reducing aqueous solubility .
  • Sulfanyl Derivatives (e.g., ) : Increased polarity enhances water solubility but may reduce membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
Reactant of Route 2
1-(4-methoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

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